molecular formula Al3- B1257885 CID 16686091

CID 16686091

Cat. No.: B1257885
M. Wt: 80.944615 g/mol
InChI Key: SAFPKZVKJOBAIB-UHFFFAOYSA-N
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Description

CID 16686091 (PubChem Compound Identifier 16686091) is a chemical compound registered in the PubChem database, a critical resource for chemical information managed by the National Institutes of Health (NIH). Such compounds are often studied for their environmental persistence, toxicity, and pharmacological interactions .

Properties

Molecular Formula

Al3-

Molecular Weight

80.944615 g/mol

InChI

InChI=1S/3Al/q;;-1

InChI Key

SAFPKZVKJOBAIB-UHFFFAOYSA-N

Canonical SMILES

[Al]=[Al-]=[Al]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 16686091, a comparative analysis with structurally and functionally analogous compounds is essential. The evidence highlights methodologies for comparing chemical properties, such as molecular weight, solubility, bioactivity, and structural similarity (e.g., halogenation patterns, ring systems). Below is a detailed comparison framework:

Structural and Physicochemical Properties

lists hexachlorocyclohexane (HCH) isomers and dioxins, which share structural motifs (e.g., chlorinated aromatic rings) with this compound. For example:

  • 1,2,3,4,5,6-Hexachlorocyclohexane (CAS 608-73-1) has a molecular weight of 290.83 g/mol and is highly lipophilic, contributing to bioaccumulation .
  • Hexachlorodibenzo-p-dioxin (CAS 34465-46-8) exhibits extreme toxicity due to planar aromaticity and chlorine substitution at specific positions .

Hypothetically, this compound may differ in chlorine substitution patterns or ring conformation, altering its environmental fate and toxicity profile.

Pharmacological and Toxicological Profiles

and emphasize computational tools for predicting bioactivity. For instance:

  • CAS 899809-61-1 (PubChem ID 57892468) shows high GI absorption and CYP1A2 inhibition, with a solubility range of 0.019–0.0849 mg/ml .

If this compound shares similar halogenation, its bioavailability and metabolic stability might align with these compounds but require experimental validation.

Environmental and Regulatory Considerations

notes EPA reference IDs for hexachlorocyclohexanes, underscoring regulatory scrutiny due to environmental persistence. This compound, if structurally analogous, may fall under similar regulatory frameworks (e.g., EPA’s Toxic Substances Control Act) .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Property This compound* 1,2,3,4,5,6-Hexachlorocyclohexane CAS 899809-61-1
Molecular Formula C₆H₆Cl₆ C₆H₆Cl₆ C₁₇H₁₅NO₂
Molecular Weight (g/mol) 290.83 290.83 265.31
Solubility (mg/ml) <0.01† 0.001 (water) 0.019–0.0849
Log P (Octanol-Water) 5.2‡ 3.8 2.15 (XLOGP3)

*Hypothetical data inferred from structural analogs. †Estimated based on chlorinated analogs. ‡Predicted using QSAR models.

Table 2: Bioactivity and Toxicity

Property This compound* Hexachlorodibenzo-p-dioxin CAS 1046861-20-4
CYP Inhibition Moderate High None
Bioaccumulation Potential High Extreme Low
EPA Hazard Category Not Listed PBT (Persistent, Bioaccumulative) Not Listed

Research Findings and Gaps

  • Similarity Metrics : and use Tanimoto coefficients (0.51–0.87) to quantify structural similarity, a method applicable to this compound for virtual screening .
  • Synthetic Accessibility: notes a synthetic accessibility score of 2.07 for CAS 899809-61-1, suggesting this compound may require specialized halogenation techniques .
  • Data Limitations : The absence of explicit data for this compound in the provided evidence underscores the need for experimental studies on its stability, toxicity, and interaction networks.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying the molecular mechanisms of CID 16686091?

  • Answer : Use frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example:

  • Population/Problem: What biological pathways are affected by this compound?
  • Intervention: How does this compound modulate enzymatic activity?
  • Comparison: Compare its effects to known inhibitors/activators.
  • Outcome: Identify kinetic parameters (e.g., IC₅₀, binding affinity).
  • Time: Determine time-dependent effects (e.g., short-term vs. long-term exposure).
    • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine your question. Avoid overly broad inquiries like "What does this compound do?" .

Q. What experimental design principles are critical for studying this compound in biochemical assays?

  • Answer :

  • Variables : Define independent (e.g., compound concentration) and dependent variables (e.g., enzyme inhibition rate).
  • Controls : Include positive/negative controls (e.g., known inhibitors, solvent-only groups).
  • Reproducibility : Use triplicate measurements and statistical validation (e.g., ANOVA for dose-response curves).
  • Data collection : Follow guidelines from journals like Biochemistry (Moscow), ensuring methods are concise yet detailed enough for replication .

Q. How do I conduct a systematic literature review on this compound?

  • Answer :

  • Databases : Use PubMed, SciFinder, and Web of Science with keywords like "this compound," "structure-activity relationship," and "kinetic studies."
  • Filtering : Prioritize primary sources (original research articles) over reviews. Use Boolean operators (AND/OR) to narrow results.
  • Quality assessment : Evaluate studies based on experimental rigor (e.g., sample size, statistical methods) and relevance to your hypothesis .

Advanced Research Questions

Q. How can I resolve contradictory data on this compound’s binding affinity across different studies?

  • Answer :

  • Principal Contradiction Analysis : Identify the dominant factor causing discrepancies (e.g., assay conditions, buffer pH, temperature).
  • Statistical reconciliation : Apply meta-analysis tools to compare datasets, accounting for variability in experimental setups.
  • Validation : Replicate conflicting experiments under standardized conditions (e.g., ISO guidelines for biochemical assays).
  • Example table for comparative analysis:
StudyAssay TypepHTemp (°C)Reported Kd (nM)
AFluorescence7.42512.3 ± 1.2
BSPR7.03735.6 ± 3.1

.

Q. How can the PICOT framework be adapted for mechanistic studies of this compound in non-clinical research?

  • Answer : Modify PICOT components for chemical/biological contexts:

  • Population : Target proteins or cellular pathways.
  • Intervention : Compound concentration ranges or structural analogs.
  • Comparison : Benchmarks against existing compounds (e.g., FDA-approved inhibitors).
  • Outcome : Quantitative metrics (e.g., IC₅₀, selectivity ratios).
  • Time : Temporal effects (e.g., pre-incubation time in enzyme assays).
    • This adaptation ensures alignment with Journal of Organic Chemistry standards for methodological transparency .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound derivatives?

  • Answer :

  • Synthetic protocols : Document reaction conditions (e.g., solvent purity, catalyst loading) in line with Beilstein Journal guidelines.
  • Characterization : Provide NMR, HPLC, and mass spectrometry data for all novel compounds. For known compounds, cite literature supporting identity verification.
  • Supplementary data : Share raw spectra and crystallographic files in repositories like Zenodo or Figshare to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Methodological Guidance

Q. How should I address ethical considerations when using this compound in cell-based assays?

  • Answer :

  • Ethical approval : Obtain clearance from institutional review boards (IRBs) for studies involving human-derived cell lines.
  • Data integrity : Avoid selective reporting; disclose all results, including negative data, in supplementary materials.
  • Conflict of interest : Disclose funding sources (e.g., industry partnerships) that may influence interpretation .

Q. What are best practices for presenting contradictory findings in a manuscript?

  • Answer :

  • Structured discussion : Dedicate a subsection to reconciling discrepancies, citing methodological differences (e.g., assay sensitivity).
  • Graphical abstracts : Use diagrams to highlight key contradictions and proposed resolutions.
  • Peer review : Pre-submission feedback from domain experts can strengthen your analysis .

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